

# (S)-BAY 73-6691 structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (S)-BAY 73-6691 |           |
| Cat. No.:            | B1449620        | Get Quote |

An In-depth Technical Guide on **(S)-BAY 73-6691**: Structure, Properties, and Experimental Analysis

This technical guide provides a comprehensive overview of **(S)-BAY 73-6691**, a notable phosphodiesterase 9 (PDE9) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, properties, mechanism of action, and relevant experimental protocols.

# **Core Chemical Structure and Properties**

**(S)-BAY 73-6691** is the (S)-enantiomer of the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691. The (R)-enantiomer is the more active form, and **(S)-BAY 73-6691** is often utilized as a negative control in research settings to ascertain stereospecific effects.[1] Both enantiomers are crucial for understanding the specific interactions with the PDE9A enzyme.

The compound is a pyrazolopyrimidine derivative.[2] Its core structure consists of a pyrazolo[3,4-d]pyrimidin-4-one backbone, substituted with a 2-chlorophenyl group, an oxo group, and a (2S)-3,3,3-trifluoro-2-methylpropyl group at respective positions.[2]

## **Physicochemical and Identification Data**

The key chemical identifiers and physicochemical properties of **(S)-BAY 73-6691** are summarized in the table below for easy reference and comparison.



| Property            | Value                                                                                                                | Reference(s) |
|---------------------|----------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name          | 1-(2-chlorophenyl)-6-<br>[(2S)-3,3,3-trifluoro-2-<br>methylpropyl]-1,5-dihydro-4H-<br>pyrazolo[3,4-d]pyrimidin-4-one | [3]          |
| CAS Number          | 794568-91-5                                                                                                          | [3][4]       |
| Molecular Formula   | C15H12CIF3N4O                                                                                                        | [3][5][6]    |
| Molecular Weight    | 356.73 g/mol                                                                                                         | [3][5][6]    |
| Appearance          | Solid powder, Off-white                                                                                              | [6][7]       |
| Solubility          | Soluble in DMSO (>20 mg/mL) [6], not in water[7]                                                                     | [6][7]       |
| Storage Temperature | -20°C for long term (months to years), 0-4°C for short term (days to weeks)                                          | [7]          |
| SMILES              | C1(CINVALID-LINKC(F)<br>(F)F)=NC(=O)C2C=NN(C3=C<br>C=CC=C3Cl)C=2N1                                                   | [3]          |
| InChI Key           | FFPXPXOAFQCNBS-<br>DEOSSOPVSA-N                                                                                      | [7]          |

# **Mechanism of Action and Signaling Pathway**

(S)-BAY 73-6691 functions as a selective inhibitor of phosphodiesterase 9A (PDE9A).[8] PDE9A is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways.[8][9] By inhibiting PDE9A, (S)-BAY 73-6691 prevents the degradation of cGMP, leading to its accumulation within the cell.

Elevated cGMP levels subsequently activate downstream signaling cascades, most notably the nitric oxide (NO)/cGMP-dependent protein kinase (PKG)/CREB pathway.[10][11] This pathway is integral to neuronal functions, including synaptic plasticity, learning, and memory.[8][10] The inhibition of PDE9A is therefore being investigated as a potential therapeutic strategy for



neurodegenerative disorders such as Alzheimer's disease, where enhancing cGMP signaling could be beneficial.[7][8]



Click to download full resolution via product page

Caption: PDE9A inhibition by (S)-BAY 73-6691 enhances cGMP signaling.

## **Experimental Protocols and Applications**

**(S)-BAY 73-6691**, primarily as a control, and its (R)-enantiomer have been characterized through various in vitro and in vivo experimental models. These studies are crucial for determining the compound's efficacy, selectivity, and potential therapeutic effects.

## **In Vitro Cellular Activity Assay**

A key experiment to determine the cellular activity of PDE9 inhibitors involves using a specially engineered reporter cell line.[12] This assay provides a real-time measurement of intracellular cGMP modulation.

Objective: To assess the ability of **(S)-BAY 73-6691** to inhibit intracellular PDE9 activity.

Methodology:

## Foundational & Exploratory





- Cell Line: A Chinese hamster ovary (CHO) cell line is stably transfected to express human PDE9A, soluble guanylate cyclase (sGC), the cyclic nucleotide-gated cation channel CNGA2, and the photoprotein aequorin.[12]
- Principle: Intracellular cGMP levels are monitored via aequorin luminescence, which is triggered by Ca<sup>2</sup>+ influx through the cGMP-sensitive CNGA2 channel.[12]
- Procedure:
  - Cells are treated with a submaximal stimulating concentration of an sGC activator (e.g., BAY 58-2667) to induce a baseline level of cGMP production.[12]
  - Increasing concentrations of (S)-BAY 73-6691 are then added.
  - The resulting luminescence signal, corresponding to intracellular cGMP accumulation, is measured.
- Expected Outcome: An effective PDE9 inhibitor will potentiate the cGMP signal generated by the sGC activator, causing a concentration-dependent increase in luminescence and a leftward shift in the concentration-response curve.[12]





Click to download full resolution via product page

Caption: Workflow for the cGMP reporter cell line assay.



## In Vivo Model for Neuroprotection

Animal models are essential for evaluating the neuroprotective effects of PDE9 inhibitors in a physiological context, particularly for conditions like Alzheimer's disease.

Objective: To evaluate the protective effects of **(S)-BAY 73-6691** against amyloid- $\beta$  (A $\beta$ ) peptide-induced oxidative stress and memory impairment in mice.[7]

#### Methodology:

- Animal Model: Mice are subjected to an intracerebroventricular (ICV) injection of Aβ<sub>25-35</sub> to induce a model of Alzheimer's-like pathology.[7]
- Treatment: Following the Aβ injection, mice are treated with **(S)-BAY 73-6691** via intraperitoneal (i.p.) injection, typically once daily for a specified period (e.g., 10 days).[7]
- Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze or passive avoidance tasks to measure learning and memory.[13]
- Biochemical Analysis: After the treatment period, brain tissue (e.g., hippocampus) is collected to measure markers of oxidative stress, apoptosis, and other relevant biochemical parameters.[7][13]
- Control Groups: The experiment includes sham-operated controls, a vehicle-treated Aβ group, and multiple dose groups for (S)-BAY 73-6691.





Click to download full resolution via product page

**Caption:** Workflow for the in vivo neuroprotection study.

# **Quantitative Analysis of Inhibitory Activity**



The inhibitory potency of a compound is a critical parameter. For PDE inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC<sub>50</sub>). The (R)-enantiomer of BAY 73-6691 is significantly more potent than the (S)-enantiomer.

| Compound        | Target      | IC50 Value | Assay Type      | Reference(s) |
|-----------------|-------------|------------|-----------------|--------------|
| (R)-BAY 73-6691 | Human PDE9A | 22 nM      | Enzymatic Assay | [9]          |
| (S)-BAY 73-6691 | Human PDE9A | 88 nM      | Enzymatic Assay | [9]          |
| (R)-BAY 73-6691 | Murine PDE9 | 100 nM     | Enzymatic Assay | [12]         |

## Conclusion

**(S)-BAY 73-6691** is a selective inhibitor of PDE9A and serves as an important research tool, particularly as a stereoisomeric control for its more potent (R)-enantiomer. Its ability to modulate the cGMP signaling pathway underscores the therapeutic potential of PDE9A inhibition for neurological disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar compounds, facilitating further advancements in drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Bay 73-6691 | C15H12ClF3N4O | CID 135541419 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 794568-91-5 | MFCD31735114 | (S)-BAY 73-6691 [aaronchem.com]
- 4. (S)-BAY 73-6691 | 794568-91-5 [sigmaaldrich.com]
- 5. 794568-91-5|(S)-bay 73-6691|BLD Pharm [bldpharm.com]
- 6. bocsci.com [bocsci.com]
- 7. medkoo.com [medkoo.com]



- 8. BAY 73-6691 Wikipedia [en.wikipedia.org]
- 9. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(S)-BAY 73-6691 structure and chemical properties].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1449620#s-bay-73-6691-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com